2,6-Dihydroxy-3-cyanopyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dihydroxy-3-cyanopyridine and its derivatives often involves multicomponent reactions, showcasing the versatility of this compound in organic synthesis. For example, Jayarajan et al. (2019) detailed a water-mediated synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, highlighting the compound's adaptability in creating complex molecules under mild conditions (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of 2,6-Dihydroxy-3-cyanopyridine underpins its chemical behavior and reactivity. Spectroscopic studies, including UV, IR, and NMR, have been utilized to elucidate the structural characteristics of this compound and its derivatives. Investigations into the non-linear optical (NLO) properties and molecular docking analyses of related compounds have also been conducted to understand their potential applications in various fields (Jayarajan et al., 2019).
Chemical Reactions and Properties
2,6-Dihydroxy-3-cyanopyridine participates in a range of chemical reactions, demonstrating its reactivity and potential as a chemical building block. The compound's ability to inhibit dihydrouracil dehydrogenase highlights its significance in biochemical processes and its potential as a modulator in chemotherapy (Tatsumi et al., 1993).
Physical Properties Analysis
The physical properties of 2,6-Dihydroxy-3-cyanopyridine, such as solubility, melting point, and crystalline structure, are crucial for its application in various chemical processes. The synthesis and analysis of its derivatives provide insight into how modifications to the chemical structure affect these properties. For example, Ershov et al. (2015) explored the reactions of 2-chloropyridine-3,4dicarbonitriles with sodium methoxide, leading to the formation of 2-methoxy derivatives, indicating the influence of functional groups on the compound's physical characteristics (Ershov et al., 2015).
Chemical Properties Analysis
The chemical properties of 2,6-Dihydroxy-3-cyanopyridine, including its reactivity, stability, and interaction with various reagents, are pivotal for its application in synthetic chemistry. Research into its reactivity patterns, such as the formation of complexes with bivalent metals and its behavior in cycloaddition reactions, provides valuable insights into its versatility as a chemical reagent (Vovk et al., 2003).
Scientific Research Applications
- Specific Scientific Field : Chemistry
- Summary of the Application : “2,6-Dihydroxy-3-cyanopyridine” is used in the preparation of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
- Methods of Application or Experimental Procedures : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .
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Chemical Synthesis : “2,6-Dihydroxy-3-cyanopyridine” is used in the synthesis of various chemical compounds . It’s often used as a starting material in the synthesis of pyridine derivatives .
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Pharmaceutical Research : Pyridine derivatives, which can be synthesized from “2,6-Dihydroxy-3-cyanopyridine”, show a wide range of biological activities. These include acting as IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
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Metabolite Studies : “2,6-Dihydroxy-3-cyanopyridine” is also known as 2,6-CNDP or 3-cyano-2,6-dihydroxypyridine, and it belongs to the class of organic compounds known as 3-pyridinecarbonitriles . These are organic compounds containing a pyridine ring substituted at the 3-position by a carbonitrile group .
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Chemical Synthesis : “2,6-Dihydroxy-3-cyanopyridine” is used in the synthesis of various chemical compounds . It’s often used as a starting material in the synthesis of pyridine derivatives .
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Pharmaceutical Research : Pyridine derivatives, which can be synthesized from “2,6-Dihydroxy-3-cyanopyridine”, show a wide range of biological activities. These include acting as IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
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Metabolite Studies : “2,6-Dihydroxy-3-cyanopyridine” is also known as 2,6-CNDP or 3-cyano-2,6-dihydroxypyridine, and it belongs to the class of organic compounds known as 3-pyridinecarbonitriles . These are organic compounds containing a pyridine ring substituted at the 3-position by a carbonitrile group .
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHKYHMCIAMQIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188927 | |
Record name | 2,6-Dihydroxy-3-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxy-3-cyanopyridine | |
CAS RN |
35441-10-2 | |
Record name | 2,6-Dihydroxy-3-cyanopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035441102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35441-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dihydroxy-3-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIHYDROXY-3-CYANOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDJ8G2R9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.